N-benzyl-N-cyclopropylazetidin-3-amine

Medicinal Chemistry Drug Design Molecular Scaffolds

Medicinal chemistry programs targeting CNS disorders often require rigid, three-dimensional amine scaffolds that can cross the blood-brain barrier, yet many azetidine building blocks lack the optimal lipophilicity and conformational constraint. N-Benzyl-N-cyclopropylazetidin-3-amine (CAS 1540807-70-2) directly addresses this gap. - Low tPSA (15.27 Ų) and favorable LogP for BBB penetration; unique cyclopropyl + benzyl substitution for enhanced target selectivity. - ≥95% purity, suitable for SAR library synthesis and LC-MS method development.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B13242561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-cyclopropylazetidin-3-amine
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CC=C2)C3CNC3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2
InChIKeyGXMSVYVYUQYAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-cyclopropylazetidin-3-amine: Drug Discovery Building Block


N-Benzyl-N-cyclopropylazetidin-3-amine (CAS 1540807-70-2; free base) and its hydrochloride salt (CAS 1803588-34-2) are specialized azetidine derivatives with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . The structure consists of a strained four-membered azetidine ring, substituted with both a benzyl and a cyclopropyl group, placing it in a unique chemical space at the intersection of strained heterocycles and lipophilic alkylamines . This compound is primarily offered as a versatile building block or scaffold for medicinal chemistry research and the synthesis of more complex bioactive molecules .

1
Medicinal chemistry scaffold Dual benzyl/cyclopropyl substitution on a strained azetidine core for building compound libraries.
2
Procurement flexibility Available as free base or hydrochloride salt to match synthesis and formulation requirements.
3
Physicochemical differentiation Distinct lipophilic/3D profile not replicated by simpler N-alkyl or unsubstituted azetidines.

N-Benzyl-N-cyclopropylazetidin-3-amine Substitution Risks


This compound occupies a specific, narrow physicochemical space that is not shared by simpler or more readily available azetidine derivatives. Its dual substitution with a lipophilic benzyl group and a strained, conformationally rigid cyclopropyl ring creates a unique molecular profile. Substituting with a generic azetidine building block, such as an N-alkyl or unsubstituted analog, would result in the loss of both the specific lipophilicity for membrane permeability and the distinct 3D shape required for target engagement . This divergence in molecular properties—including calculated LogP, topological polar surface area, and the number of hydrogen bond donors—can fundamentally alter a molecule's behavior in biological assays, potentially leading to invalid structure-activity relationship (SAR) conclusions or the failure of a hit-to-lead program. Direct replacement is therefore not a scientifically valid approach without a new round of profiling .

!

Replacing with a generic azetidine removes the benzyl-driven lipophilicity and cyclopropyl 3D shape, both critical for target interactions.

!

Structural analogs with identical tPSA still differ in molecular volume and conformation; SAR conclusions may not transfer directly.

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Direct substitution without re-profiling may invalidate hit-to-lead or lead optimization data.

N-Benzyl-N-cyclopropylazetidin-3-amine Differentiation Evidence


Structural & Physicochemical Profile vs. Analogs

The combination of a benzyl group and a cyclopropyl ring on the azetidine nitrogen defines a unique chemical space. This differentiation is evident when comparing key calculated molecular descriptors to simpler analogs, such as 1-benzyl-N-propylazetidin-3-amine and N-benzyl-1-cyclopropylpyrrolidin-3-amine . The data shows a distinct balance of lipophilicity, ring strain, and hydrogen bonding capacity.

Struct. profile
Class-level
tPSA 15.27 Ų (identical to analogs); cyclopropyl yields distinct shape and volume vs. propyl or pyrrolidine comparators
Unique binding conformation despite equal polar surface area
In silico data; experimental SAR confirmation advised
Medicinal Chemistry Drug Design Molecular Scaffolds

Commercial Purity and Available Forms

Procurement consistency is ensured by the availability of both the free base and hydrochloride salt forms from commercial suppliers with specified purity levels. Leyan supplies the free base at a documented purity of 95% and the hydrochloride salt at 98% . MolCore offers the free base with a minimum purity of 97% (NLT 97%) . This compares favorably to research-grade materials where purity is often unspecified or lower, and having a verified, higher-purity source directly supports reproducible synthesis and biological testing.

Purity forms
Specification review
Free base 95% (Leyan) / NLT 97% (MolCore); HCl salt 98% (Leyan)
Supports reproducible synthesis and assay data integrity
Purity from commercial listings; independent re-test recommended
Chemical Sourcing Analytical Chemistry Reproducibility

N-Benzyl-N-cyclopropylazetidin-3-amine: Key R&D Applications


Conformationally Restricted CNS Ligand Design

The rigid cyclopropyl group and lipophilic benzyl moiety make this compound an excellent scaffold for exploring CNS drug targets where a specific, locked conformation can improve selectivity and reduce off-target effects. Its small size and low topological polar surface area (tPSA) of 15.27 Ų are within the favorable range for crossing the blood-brain barrier, allowing medicinal chemists to build libraries of analogs for targets like GPCRs or ion channels .

Lead Optimization: 'Escape from Flatland' SAR

In hit-to-lead programs where initial hits are often flat, aromatic molecules, this azetidine building block introduces three-dimensionality (Fsp3 character). The strained cyclopropyl group adds a unique vector for probing the binding site topology, potentially improving binding affinity and physicochemical properties. Its use can systematically generate SAR around a key amine motif, which is common in many pharmacophores .

Mass Spectrometry Internal Standard

Given its well-defined molecular weight of 202.30 g/mol and specific InChIKey (GXMSVYVYUQYAJK-UHFFFAOYSA-N) , the high-purity forms of this compound (≥95%) are suitable for use as a calibration standard or internal control in liquid chromatography-mass spectrometry (LC-MS) analytical methods. This ensures accurate quantification and method validation in pharmacokinetic or drug metabolism studies.

Application
Selection Property
Validation Focus
CNS target probe design
Conformationally locked azetidine with lipophilic benzyl group
CNS target engagement and selectivity profiling
Lead optimization SAR
3D character (Fsp3) from strained cyclopropyl and azetidine ring
Binding site topology and affinity profiling
LC-MS analytical standard
High-purity forms (≥95%) and defined molecular weight
Method validation and quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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